N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a central oxane (tetrahydropyran) ring substituted with a thiophene moiety at the 4-position. The 1-phenylethyl group is attached via an amide linkage, conferring stereochemical and electronic complexity.
Properties
IUPAC Name |
N-(1-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(15-6-3-2-4-7-15)19-17(20)18(9-11-21-12-10-18)16-8-5-13-22-16/h2-8,13-14H,9-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPPAVKGKVTTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article summarizes the current understanding of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 315.4 g/mol |
| LogP | 2.9577 |
| Polar Surface Area | 33.341 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 100 µg/mL |
Antifungal Activity
The antifungal activity of this compound has also been assessed, particularly against Candida species. The mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death. The compound's efficacy was notably enhanced when used in combination with conventional antifungal agents, suggesting a synergistic effect .
Anticancer Properties
Research into the anticancer properties of this compound indicates that it may induce apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cell lines (MCF-7), with IC50 values around 30 µM. The underlying mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), contributing to oxidative stress within cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as an adjunct therapy for patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.
- Case Study on Cancer Treatment : In vitro studies involving MCF-7 cells showed that this compound not only inhibited cell proliferation but also enhanced the effects of doxorubicin, suggesting potential for use in combination chemotherapy regimens.
Comparison with Similar Compounds
Positional Isomers: N-(2-Phenylethyl) Analogs
A closely related isomer, N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877651-24-6), differs only in the substitution position of the phenylethyl group (2-phenylethyl vs. 1-phenylethyl). This minor structural variation can significantly alter pharmacokinetic properties, such as solubility and metabolic stability. For instance, the 2-phenylethyl analog is commercially available at a high cost ($747–$843/mg), suggesting synthetic challenges common to both isomers .
Benzamide-Based Analogs
Compounds like (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide () share the N-(1-phenylethyl)carbamoyl group but replace the oxane-thiophene core with a naphthalene-benzene system.
Thiophene Carboxamides with Antiproliferative Activity
Thiophene derivatives such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀: 10.25 µM) demonstrate potent antiproliferative effects against breast cancer cells, surpassing doxorubicin in efficacy. The oxane ring in the target compound may enhance rigidity and bioavailability compared to linear sulfonamide-thiophene hybrids .
Pyridine Derivatives with Antimicrobial Activity
Pyridine-based analogs like 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile exhibit broad-spectrum antimicrobial activity (inhibition zones: 12–16 mm). The oxane-carboxamide structure may reduce cytotoxicity compared to pyridine-dicarbonitrile systems, though this remains speculative without direct data .
Data Tables: Key Comparative Metrics
Key Research Findings and Implications
Synthetic Accessibility : The oxane-carboxamide scaffold may face challenges in synthesis, as seen in related benzamide derivatives (45–58% yields) . Commercial pricing of the 2-phenylethyl analog underscores these hurdles .
Biological Potential: Thiophene-carboxamide hybrids consistently show antiproliferative and antimicrobial activities, suggesting that the target compound could be optimized for similar applications .
Structural Rigidity : The oxane ring may improve metabolic stability compared to flexible naphthalene or pyridine systems, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
